1,3,5-trimethyldihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
This compound has a molecular formula of C7H10N2O2 and a molecular weight of 154.17 g/mol . It is a white crystalline solid that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyldihydropyrimidine-2,4(1H,3H)-dione can be synthesized through various methods. One common method involves the methylation of uracil using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,5-Trimethyldihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in nucleic acid analogs and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets. It can inhibit specific enzymes by mimicking natural nucleobases, thereby interfering with nucleic acid synthesis and function. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1,3,5-Trimethyldihydropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds such as:
1,3-Dimethyluracil: Lacks one methyl group compared to 1,3,5-trimethyluracil, leading to different chemical and biological properties.
1,3,5-Trimethylcytosine: Similar structure but contains an amino group at the 4-position instead of a carbonyl group, resulting in different reactivity and applications.
Properties
Molecular Formula |
C5H7ClN2O2 |
---|---|
Molecular Weight |
162.57 g/mol |
IUPAC Name |
5-chloro-1-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7ClN2O2/c1-8-2-3(6)4(9)7-5(8)10/h3H,2H2,1H3,(H,7,9,10) |
InChI Key |
USIANUWJBIGNOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(=O)NC1=O)Cl |
Origin of Product |
United States |
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